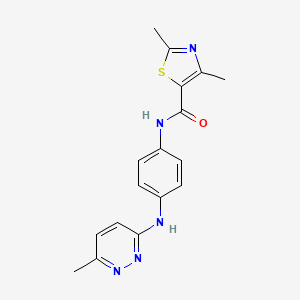![molecular formula C20H26BrN5O B2562656 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1396765-24-4](/img/structure/B2562656.png)
1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperazine derivative with a bromobenzoyl chloride to form the bromobenzoyl-piperazine intermediate. The 4-cyclohexyl-4H-1,2,4-triazol-3-ylmethyl group could then be introduced through a suitable reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzoyl group would introduce polarity and potential for hydrogen bonding, while the cyclohexyl group would add steric bulk .Chemical Reactions Analysis
As a piperazine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom in the bromobenzoyl group could be replaced by nucleophilic substitution, and the piperazine ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromobenzoyl group would likely make it relatively polar and potentially increase its boiling point and melting point .科学的研究の応用
Anti-Mycobacterial Activity of Piperazine Derivatives
Piperazine and its analogues have been extensively studied for their medicinal importance, particularly in the development of anti-mycobacterial agents. The structural versatility of piperazine has led to the discovery of potent molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The design, rationale, and structure-activity relationships of piperazine-based anti-TB molecules highlight the potential of this scaffold in addressing the need for safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have shown significant clinical applications, particularly in the treatment of depression, psychosis, and anxiety. The metabolic pathways, including CYP3A4-dependent N-dealkylation, lead to the formation of 1-aryl-piperazines, which exhibit a variety of effects on serotonin and other neurotransmitter receptors. The pharmacological actions and metabolism of these derivatives underscore their importance in therapeutic settings (Caccia, 2007).
Novel Psychoactive Substances: The Case of MT-45
The novel psychoactive substance MT-45, a derivative containing the piperazine structure, has been studied for its opioid-like effects. Although there is limited information on its prevalence and long-term effects, initial studies suggest MT-45's potential for dependency and its opioid-like desired and unwanted effects. This highlights the need for further investigation into the pharmacological properties and safety profile of such novel compounds (Siddiqi et al., 2015).
Piperazine-Based Molecular Designs in Therapeutics
Piperazine serves as a critical moiety in the rational design of a wide range of drugs, exhibiting diverse therapeutic uses. Its presence in drugs for antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory purposes, among others, demonstrates the scaffold's broad potential in drug discovery. The flexibility of piperazine as a building block for drug-like elements and the impact of substituent modifications on pharmacokinetics and pharmacodynamics are key areas of interest for future therapeutic investigations (Rathi et al., 2016).
Safety and Hazards
特性
IUPAC Name |
(2-bromophenyl)-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c21-18-9-5-4-8-17(18)20(27)25-12-10-24(11-13-25)14-19-23-22-15-26(19)16-6-2-1-3-7-16/h4-5,8-9,15-16H,1-3,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVKGANMXIUJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)
![3-[(1-Benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one;hydrochloride](/img/structure/B2562582.png)
![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)
![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)

![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)
![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)
![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2562593.png)
